N-(2,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Overview
Description
“N-(2,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethylphenyl group and a 2-fluorobenzoyl group. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Dimethylphenyl Group: This step involves the substitution of the piperidine ring with a 2,4-dimethylphenyl group using a suitable reagent such as a halogenated derivative of 2,4-dimethylbenzene.
Introduction of the 2-Fluorobenzoyl Group: The final step involves the acylation of the piperidine ring with a 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives and strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
- N-(2,4-dimethylphenyl)-1-(2-bromobenzoyl)piperidine-4-carboxamide
- N-(2,4-dimethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
“N-(2,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-7-8-19(15(2)13-14)23-20(25)16-9-11-24(12-10-16)21(26)17-5-3-4-6-18(17)22/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKZPUKNUOUMHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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